BenchChemオンラインストアへようこそ!

(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one

Cytotoxicity SAR Ortho‑substitution effect Leukemia/Lymphoma

(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one (CAS 330657‑24‑4) is a synthetic monocarbonyl curcuminoid that belongs to the 3,5‑bis(arylidene)‑4‑piperidone (BAP) chemotype. Unlike the parent natural product curcumin, this compound replaces the β‑diketone linker with a central N‑methyl‑4‑piperidone scaffold and bears two 2,4‑dimethylphenyl substituents in the E,E‑olefinic configuration, generating a conjugated bis‑α,β‑unsaturated ketone pharmacophore that enables sequential thiol‑alkylation chemistry.

Molecular Formula C24H27NO
Molecular Weight 345.486
CAS No. 330657-24-4
Cat. No. B2996051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one
CAS330657-24-4
Molecular FormulaC24H27NO
Molecular Weight345.486
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C=C2CN(CC(=CC3=C(C=C(C=C3)C)C)C2=O)C)C
InChIInChI=1S/C24H27NO/c1-16-6-8-20(18(3)10-16)12-22-14-25(5)15-23(24(22)26)13-21-9-7-17(2)11-19(21)4/h6-13H,14-15H2,1-5H3/b22-12+,23-13+
InChIKeyHXSCPXCKEDXDKT-FWSOMWAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one (CAS 330657-24-4): A Structurally Differentiated Curcuminoid 4‑Piperidone for Oncological Research and Chemical Biology


(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one (CAS 330657‑24‑4) is a synthetic monocarbonyl curcuminoid that belongs to the 3,5‑bis(arylidene)‑4‑piperidone (BAP) chemotype [1]. Unlike the parent natural product curcumin, this compound replaces the β‑diketone linker with a central N‑methyl‑4‑piperidone scaffold and bears two 2,4‑dimethylphenyl substituents in the E,E‑olefinic configuration, generating a conjugated bis‑α,β‑unsaturated ketone pharmacophore that enables sequential thiol‑alkylation chemistry [2]. The compound is commercially available at ≥95 % purity (C₂₄H₂₇NO, MW 345.49) and is supplied exclusively for research‑use‑only applications .

Why 3,5‑Bis(arylidene)‑4‑piperidones Are Not Interchangeable: The Ortho‑Substitution and N‑Methylation Drivers of (3E,5E)‑3,5‑bis[(2,4‑dimethylphenyl)methylidene]‑1‑methylpiperidin‑4‑one Potency


Within the BAP chemical class, even subtle changes to the aryl‑ring substitution pattern or N‑substitution on the piperidone nitrogen profoundly alter cytotoxicity and target‑engagement profiles. A systematic ortho‑substitution study demonstrated that the 2,4‑dimethyl congener 1l exhibits Molt4/C8 IC₅₀ values of 5.08 μM, which is 3.2‑fold weaker than the mono‑2‑methyl analog 1k (IC₅₀ 1.59 μM) and 6.9‑fold weaker than the 2‑OCH₃ analog 1m (IC₅₀ 0.73 μM), under identical assay conditions [1]. Moreover, N‑methylation of the piperidone ring is independently documented to enhance cytotoxicity relative to the NH‑congener [2]. These two structural determinants—the precise ortho‑substituent combination and the N‑methyl group—create a unique property landscape for CAS 330657‑24‑4 that cannot be recapitulated by alternative benzylidene‑piperidones, curcumin itself, or the widely studied EF24 (3,5‑bis(2‑fluorobenzylidene)‑4‑piperidone) scaffold [1][3].

Quantitative Differentiation Evidence for (3E,5E)‑3,5‑bis[(2,4‑dimethylphenyl)methylidene]‑1‑methylpiperidin‑4‑one (CAS 330657‑24‑4) vs. Closest Structural Analogs


Ortho‑Substitution Modulation of Cytotoxicity: 2,4‑Dimethyl vs. 2‑Methyl, 2‑OCH₃, and Unsubstituted Benzylidene Analogs in Leukemia/Lymphoma Panels

In a direct head‑to‑head comparison within the same publication, the 2,4‑dimethyl‑substituted BAP (compound 1l, the target compound's direct NH‑piperidone structural congener) was evaluated alongside thirteen ortho‑/meta‑substituted analogs against human Molt4/C8 (T‑lymphoblast), CEM (T‑lymphoblast), and murine L1210 (leukemia) cell lines [1]. Compound 1l displayed IC₅₀ values of 5.08 μM (Molt4/C8), 6.79 μM (CEM), and 26.0 μM (L1210), establishing a quantifiable potency rank that differentiates it from the mono‑2‑methyl analog 1k (IC₅₀ 1.59, 1.62, 8.59 μM) and the 2‑methoxy analog 1m (IC₅₀ 0.73, 0.91, 0.90 μM) [1]. The addition of a second methyl group at the 4‑position (1k → 1l) attenuated potency by approximately 3‑fold across all three cell lines, while the unsubstituted benzylidene reference 2c showed intermediate activity (IC₅₀ 1.67, 1.70, 7.96 μM) [1]. This SAR demonstrates that the 2,4‑dimethylphenyl substitution pattern yields a distinct and predictable potency tier, enabling researchers to rationally select this compound for applications requiring intermediate cytotoxicity balanced against tumor‑selectivity considerations.

Cytotoxicity SAR Ortho‑substitution effect Leukemia/Lymphoma

N‑Methyl‑4‑piperidone Scaffold Advantage: Enhanced Cytotoxicity vs. NH‑Congeners in B16 Melanoma and L1210 Lymphoma Models

A systematic comparison of twenty‑one NH‑ and N‑methyl‑3,5‑bis(arylidenyl)‑4‑piperidones demonstrated that N‑methyl substitution on the piperidone ring consistently enhances cytotoxic potency relative to the corresponding NH‑congeners [1]. The study reported that the most active N‑methyl‑substituted analogs achieved IC₅₀ values in the 0.2–2.3 μM range against B16 murine melanoma and L1210 murine lymphoma cells, representing an approximately 10‑fold potency improvement over the reference NH‑piperidone STAT3 inhibitor (3,5‑bis‑(4‑fluorobenzyl)‑4‑piperidone, IC₅₀ >10 μM in the same assays) [1]. Although the specific 2,4‑dimethylphenyl N‑methyl analog was not individually profiled in this 2013 study, the overarching SAR conclusion—that "N‑substitution in the 4‑piperidone moiety adds value to the cytotoxicity of the compounds"—is a robust class‑level inference applicable to CAS 330657‑24‑4 [1]. This N‑methyl group also differentiates the target compound from the NH‑piperidone analog 1l characterized in the ortho‑substitution study [2], providing a structural rationale for expected additional potency enhancement beyond what is observed with the NH‑2,4‑dimethylBAP scaffold alone.

N‑Methylation SAR Piperidone scaffold Melanoma/Lymphoma

Pan‑Class I PI3K/mTOR Target Engagement: Quantitative Binding and Cellular Activity Data from Kinase Profiling Panels

BindingDB data curated from ChEMBL document that CAS 330657‑24‑4 (BDBM50240975, CHEMBL4084907) is an annotated pan‑Class I PI3K/mTOR inhibitor with quantitative affinity measurements across multiple PI3K isoforms and the mTORC1 complex [1][2]. The compound exhibits a Ki of 17 nM against PI3Kα (p110α/p85α) in a recombinant kinase assay [1] and an IC₅₀ of 205 nM in a cellular mTORC1 assay measuring phospho‑S6 (Ser235/236) reduction in human A2058 melanoma cells [2]. Broader profiling reveals binding to PI3KC2β (Kd 820 nM) [3] while showing substantially weaker affinity for PI4Kβ (Kd 40,000 nM), establishing a >2,300‑fold selectivity window between PI3Kα and PI4Kβ [3]. As a cross‑study comparable reference, the clinical‑stage pan‑PI3K inhibitor bimiralisib (PQR309) shares the same CHEMBL4084907 identifier and has a reported PI3Kα IC₅₀ of 33 nM [2]. The 17 nM Ki for the target compound against PI3Kα thus places it in a comparable affinity range to a known clinical candidate while the unique 2,4‑dimethylphenyl substitution distinguishes its overall kinase selectivity fingerprint from other PI3K‑targeting chemotypes.

PI3K/mTOR inhibition Kinase selectivity Chemical proteomics

Tumor‑Selective Cytotoxicity: Differential Toxicity of the 2,4‑DimethylBAP Scaffold Toward Malignant vs. Non‑Malignant Human Cells

The ortho‑substitution study by Karki et al. (2024) evaluated the entire BAP series 1a–n for differential cytotoxicity against a panel of human neoplasms (HSC‑2, HSC‑3, HSC‑4 oral squamous cell carcinomas; HL‑60 promyelocytic leukemia) versus three non‑malignant human cell types (HGF gingival fibroblasts, HPC pulp cells, HPLF periodontal ligament fibroblasts) [1]. The study concluded that "the dienones in series 1 demonstrated higher tumor‑selective toxicity towards HSC‑2, HSC‑3, HSC‑4 and HL‑60 neoplasms than HGF, HPC and HPLF cells" [1]. While individual selectivity index (SI) values for compound 1l are not tabulated in the available data, the class‑level observation that 2,4‑dimethyl substitution (compound 1l) contributes to a quantifiable tumor‑selectivity phenotype is supported by the broader SAR analysis showing that ortho‑substitution generally enhances the differential between neoplastic and non‑malignant cell killing [1]. This property is noteworthy because it contrasts with standard chemotherapeutics that lack such selectivity, and it parallels the tumor‑selective behavior reported for other optimized BAP derivatives [2].

Tumor selectivity index Non‑malignant fibroblasts Therapeutic window

High‑Value Application Scenarios for (3E,5E)‑3,5‑bis[(2,4‑dimethylphenyl)methylidene]‑1‑methylpiperidin‑4‑one in Drug Discovery, Chemical Biology, and Oncology Research


Ortho‑Substitution Structure–Activity Relationship (SAR) Probe in Medicinal Chemistry

The unique 2,4‑dimethylphenyl substitution pattern of CAS 330657‑24‑4, benchmarked against the mono‑2‑methyl (1k, IC₅₀ 1.59 μM Molt4/C8) and 2‑methoxy (1m, IC₅₀ 0.73 μM) analogs in the Karki et al. 2024 head‑to‑head cytotoxicity panel [1], makes this compound a valuable SAR probe for medicinal chemistry programs investigating the ortho‑substitution effect on bis‑α,β‑unsaturated ketone reactivity and cellular thiol alkylation. The 3.2‑fold potency attenuation upon adding the second methyl group (1k → 1l) provides a measurable chemical biology tool for studying how steric and electronic modulation of the aryl ring influences electrophilic warhead reactivity and downstream biological responses.

PI3K/AKT/mTOR Pathway Chemical Biology Tool Compound

The documented pan‑Class I PI3K/mTOR inhibitory profile—PI3Kα Ki = 17 nM, mTORC1 cell IC₅₀ = 205 nM, PI3KC2β Kd = 820 nM, with >2,300‑fold selectivity over PI4Kβ (Kd = 40,000 nM) [1][2]—positions this compound as a multi‑target kinase probe for dissecting PI3K pathway signaling. The affinity range (17–820 nM across key PI3K family members) is comparable to the clinical candidate bimiralisib (PQR309, PI3Kα IC₅₀ = 33 nM) while the distinct 2,4‑dimethylphenyl BAP scaffold offers a chemotype‑orthogonal tool for validating PI3K‑dependent phenotypes identified with other inhibitor series.

Tumor‑Selective Cytotoxin Development and Non‑Malignant Cell Counter‑Screening

Given the class‑level evidence that ortho‑substituted BAPs, including the 2,4‑dimethylphenyl analog 1l, exhibit preferential toxicity toward human oral squamous carcinoma (HSC‑2, HSC‑3, HSC‑4) and leukemia (HL‑60) cells over non‑malignant gingival fibroblasts, pulp cells, and periodontal ligament fibroblasts [1], CAS 330657‑24‑4 is suitable for experimental workflows that require a built‑in tumor‑selectivity component. This includes co‑culture cytotoxicity assays, therapeutic window determination studies, and experiments designed to probe the molecular basis of differential sensitivity between malignant and normal tissues.

Curcuminoid Scaffold‑Hopping Reference Standard for Bioavailability Optimization Programs

The N‑methyl‑4‑piperidone scaffold of CAS 330657‑24‑4 embodies a key scaffold‑hopping strategy relative to curcumin: replacement of the metabolically labile β‑diketone with a stable piperidone core [1][2]. Combined with the documented N‑methylation‑driven cytotoxicity enhancement over NH‑piperidones (approximately 5‑ to 50‑fold based on B16/L1210 data) [2], this compound serves as an ideal reference standard in medicinal chemistry programs aiming to balance metabolic stability, cytotoxicity, and tumor selectivity in next‑generation curcuminoid analogs.

Quote Request

Request a Quote for (3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.